(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Renin Inhibitors Protease Inhibitors Chymotrypsin Stability

Specifically procure (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (Boc-D-Phe(4-F)-OH, CAS 57292-45-2) for peptide lead optimization requiring the precise D-configuration and the electron-withdrawing, metabolism-blocking para-fluoro substituent. This analytically verified building block (typically ≥98% by HPLC) directly prevents the 50% yield loss and costly chiral purification mandated when racemic or L-isomer alternatives contaminate cGMP peptide API production. Its documented resistance to chymotrypsin degradation (>60% intact at 24 h vs. <1 h for non-fluorinated analogs) translates into extended plasma half-life for peptide therapeutics targeting metabolic and pain indications. Choose the genuine D-enantiomer for reproducible coupling (>92%) in automated SPPS and unambiguous structure-activity relationships.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
CAS No. 57292-45-2
Cat. No. B558668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
CAS57292-45-2
Synonyms57292-44-1; Boc-D-Phe(4-Cl)-OH; Boc-4-chloro-D-phenylalanine; Boc-D-4-Chlorophe; N-(tert-Butoxycarbonyl)-4-chloro-D-phenylalanine; Boc-D-4-Chlorophenylalanine; (R)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoicacid; (R)-N-BOC-4-CHLOROPHENYLALANINE; N-Boc-4-chloro-D-phenylalanine; MFCD00076978; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoicacid; (2R)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate; PubChem12665; KSC911S3N; 15471_ALDRICH; BOC-P-CHLORO-D-PHE-OH; SCHEMBL1309909; BOC-4-CHLORO-D-PHE-OH; BOC-D-4-CHLORO-PHE-OH; 15471_FLUKA; CTK8B1936; BETBOAZCLSJOBQ-LLVKDONJSA-N; MolPort-002-343-976; ZINC2555043; BOC-P-CHLORO-D-PHENYLALANINE
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyRCXSXRAUMLKRRL-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS 57292-45-2): Essential Unnatural Amino Acid Building Block for Precision Peptide Synthesis


(2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, commonly designated Boc-D-4-fluorophenylalanine or Boc-D-Phe(4-F)-OH, is a chiral N-Boc-protected amino acid derivative of D-phenylalanine characterized by a fluorine substitution at the para position of the phenyl ring . The compound possesses the D-stereochemical configuration, differentiating it from its L-counterpart (CAS 41153-30-4) and the racemic DL-mixture (CAS 79561-25-4) . With a molecular weight of 283.30 g/mol, a melting point of 83-86 °C, and a typical commercial purity specification ranging from 97% to ≥99% as verified by HPLC, this building block is specifically designed for solid-phase and solution-phase peptide synthesis where precise stereochemical control and enhanced metabolic stability are required .

Why Generic Substitution of (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS 57292-45-2) is Scientifically Invalid for Precision Synthesis


The simple interchange of Boc-D-4-fluorophenylalanine with non-fluorinated Boc-D-phenylalanine (Boc-D-Phe-OH, CAS 18942-49-9), its enantiomeric L-isomer (Boc-Phe(4-F)-OH, CAS 41153-30-4), or its racemic DL-mixture (CAS 79561-25-4) is demonstrably invalid for precise synthetic applications. The para-fluorine substituent fundamentally alters both electronic properties and metabolic fate: it imparts a unique electron-withdrawing effect that modulates aromatic ring reactivity and enhances binding interactions with biological targets, while simultaneously conferring resistance to oxidative metabolism and enzymatic degradation [1]. Critically, the D-configuration is not a trivial stereochemical nuance; it dictates the three-dimensional presentation of the amino acid within a peptide chain, directly influencing resistance to proteolytic cleavage and conformational stability [2]. The racemic DL-mixture lacks the stereochemical purity required for producing single-enantiomer peptide therapeutics and introduces uncontrolled variables in structure-activity relationship studies . Substitution with any of these alternatives introduces unacceptable variability in downstream synthetic yields, biological activity, and pharmacokinetic profiles, thereby compromising both research reproducibility and manufacturing consistency.

Quantitative Differential Evidence: (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS 57292-45-2) vs. Closest Analogs and Alternatives


Direct Comparison: 4-Fluoro Substitution on Boc-D-phenylalanine Confers Dramatic Resistance to Chymotrypsin Degradation

In a direct head-to-head study of renin inhibitors, a 4-fluorophenylalanine-containing analog (Compound 8) demonstrated exceptional resistance to chymotrypsin degradation, remaining >60% intact after 24 hours of exposure. In stark contrast, the non-fluorinated Boc-Phe analogue (equivalent to Boc-D-phenylalanine without fluorine substitution) was nearly completely degraded after just 1 hour under identical conditions [1]. This quantitative stability enhancement is a direct consequence of the para-fluoro substitution.

Renin Inhibitors Protease Inhibitors Chymotrypsin Stability

Enantiomeric Purity Differentiation: D-Isomer (CAS 57292-45-2) vs. Racemic DL-Mixture (CAS 79561-25-4) for Stereoselective Synthesis

Commercially sourced Boc-D-4-fluorophenylalanine (CAS 57292-45-2) is supplied with guaranteed enantiomeric purity, typically achieving ≥99% purity by chiral HPLC, ensuring that the product is the single D-enantiomer . In contrast, the racemic Boc-4-fluoro-DL-phenylalanine (CAS 79561-25-4) is a 50:50 mixture of D- and L-enantiomers . Use of the racemic mixture in stereoselective peptide synthesis results in a 50% yield loss of the desired D-enantiomer-containing peptide and necessitates costly chiral separation steps, while also introducing the L-enantiomer as a significant impurity that can confound biological assays.

Chiral Synthesis Peptide Therapeutics Enantiomeric Purity

Class-Level Inference: D-Configuration of Boc-D-4-fluorophenylalanine Confers Superior Resistance to Proteolytic Degradation vs. L-Isomer

While direct comparative stability data between Boc-D-4-fluorophenylalanine and its L-enantiomer (Boc-Phe(4-F)-OH, CAS 41153-30-4) is not available in the primary literature, a well-established class-level principle dictates that peptides incorporating D-amino acids exhibit significantly increased resistance to endogenous proteases compared to their all-L counterparts. This is because natural mammalian proteases are stereospecific for L-amino acid residues [1]. This fundamental stereochemical advantage is explicitly cited by suppliers and in reviews as a key reason for selecting the D-enantiomer over the L-enantiomer for the design of metabolically stable peptide therapeutics [2].

Peptide Stability Pharmacokinetics D-Amino Acids

Purity Specification: High-Purity Boc-D-4-fluorophenylalanine (≥99% by HPLC) Ensures Reliable Peptide Coupling Yields

Commercial suppliers of Boc-D-4-fluorophenylalanine (CAS 57292-45-2) provide this compound with rigorously controlled purity specifications, typically ≥99% as verified by HPLC . This high level of purity is essential for achieving optimal coupling efficiency and minimizing side reactions during solid-phase peptide synthesis (SPPS). For example, in documented coupling reactions using this building block, high yields are consistently achieved: coupling with glycine using DIC/HOBt in DMF yields 95%, and coupling with serine using EDCI/HOBt in DMF yields 92% . Impurities present in lower-grade material could interfere with these reactions, leading to reduced yields, the formation of deletion sequences, and the need for extensive purification of the final peptide product.

Peptide Synthesis Solid-Phase Peptide Synthesis Purity

Validated Application Scenarios for (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid (CAS 57292-45-2) Based on Quantitative Evidence


Design and Synthesis of Metabolically Stable Peptide Therapeutics

The combined D-configuration and 4-fluoro substitution of this compound make it the preferred building block for synthesizing peptide drug candidates that require extended plasma half-lives and resistance to proteolytic degradation. As demonstrated by the >60% stability after 24 hours in chymotrypsin assays versus near-complete degradation of non-fluorinated analogs in 1 hour [1], this compound provides a quantifiable advantage for designing long-acting therapeutics. This is critical for developing peptide drugs for chronic conditions such as metabolic disorders, pain management, or hormone replacement therapies where infrequent dosing is desired.

Stereoselective Synthesis of Single-Enantiomer Peptide APIs

For the cGMP manufacturing of single-enantiomer peptide Active Pharmaceutical Ingredients (APIs), the use of stereochemically pure Boc-D-4-fluorophenylalanine (≥99% D-enantiomer) is mandatory. Substituting with the racemic DL-mixture would introduce a 50% impurity of the unwanted L-enantiomer, necessitating costly chiral chromatography and reducing overall yield by 50% . Using the pure D-isomer from the outset streamlines the manufacturing process, ensures regulatory compliance, and reduces the cost of goods.

Structure-Activity Relationship (SAR) Studies for Fluorinated Peptide Ligands

In medicinal chemistry SAR campaigns aimed at optimizing binding affinity and selectivity for a target receptor, the precise electronic and steric effects conferred by the 4-fluorophenyl group are essential. The fluorine atom's strong electron-withdrawing effect alters the π-π stacking and hydrophobic interactions of the phenyl ring, which can lead to quantifiable improvements in target binding [2]. Using the correct D-stereoisomer ensures that observed SAR trends are attributable to the fluorine substitution, not confounded by stereochemical impurities. This is vital for the rational design of high-affinity ligands for GPCRs, enzymes, and other protein targets.

Solid-Phase Peptide Synthesis (SPPS) Requiring High Coupling Efficiency

The high purity (≥99% by HPLC) of commercially available Boc-D-4-fluorophenylalanine is essential for achieving robust and reproducible results in automated SPPS. Documented coupling yields of 92-95% in model reactions demonstrate its suitability for the efficient assembly of complex peptide sequences . This high purity minimizes the accumulation of deletion sequences and simplifies the final purification of the target peptide, saving both time and resources in research and development settings.

Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.